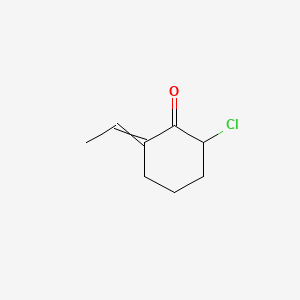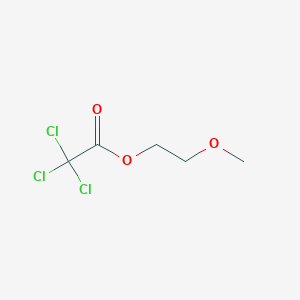
2-Methoxyethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 2,2,2-trichloroacetate is an organic compound with the molecular formula C5H7Cl3O3. It is a derivative of trichloroacetic acid and is characterized by the presence of a methoxyethyl group. This compound is used in various chemical processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methoxyethyl 2,2,2-trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-methoxyethyl 2,2,2-trichloroacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality 2-methoxyethyl 2,2,2-trichloroacetate.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and 2-methoxyethanol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace chlorine atoms.
Major Products
Hydrolysis: Trichloroacetic acid and 2-methoxyethanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
2-methoxyethyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the development of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2,2,2-trichloroacetate involves its hydrolysis to release trichloroacetic acid and 2-methoxyethanol. Trichloroacetic acid is a strong acid that can act as a protein denaturant and precipitant, making it useful in biochemical applications. The methoxyethyl group can enhance the solubility and reactivity of the compound in various solvents.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-trichloroacetate: Similar structure but with a methyl group instead of a methoxyethyl group.
Ethyl 2,2,2-trichloroacetate: Contains an ethyl group instead of a methoxyethyl group.
2-methoxyethyl acetate: Similar ester structure but without the trichloromethyl group.
Uniqueness
2-methoxyethyl 2,2,2-trichloroacetate is unique due to the presence of both the trichloromethyl and methoxyethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents.
Properties
CAS No. |
35449-34-4 |
|---|---|
Molecular Formula |
C5H7Cl3O3 |
Molecular Weight |
221.46 g/mol |
IUPAC Name |
2-methoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C5H7Cl3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
YWZKSIQICPCCBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


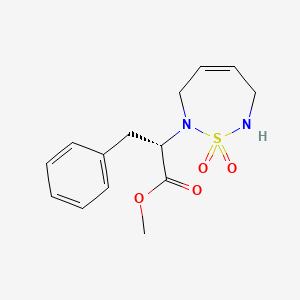
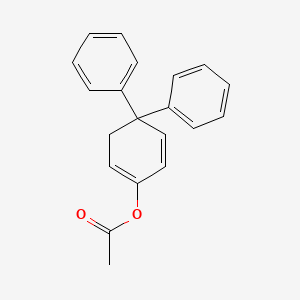
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)

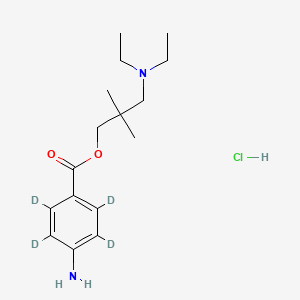
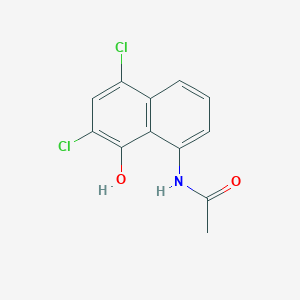
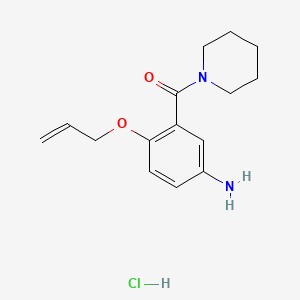

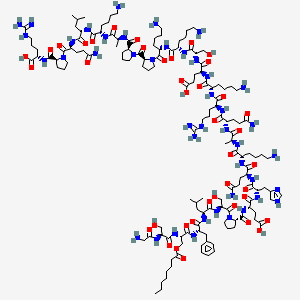
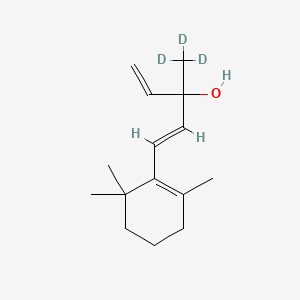
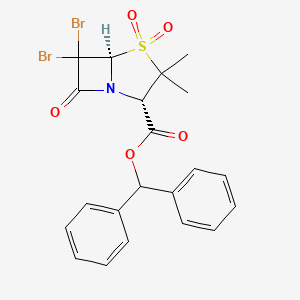
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
